tert-Butyl 4-benzylpiperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-benzylpiperazine-1-carboxylate” is a chemical compound with the empirical formula C16H24N2O2 . It is also known as “1-Boc-piperazine” and is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances .
Synthesis Analysis
The synthesis of “tert-Butyl 4-benzylpiperazine-1-carboxylate” involves the Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can also be synthesized from tert-butyl alcohol, which is commercially derived from isobutane as a coproduct of propylene oxide production .Molecular Structure Analysis
The molecular weight of “tert-Butyl 4-benzylpiperazine-1-carboxylate” is 276.374 . Its structure includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Chemical Reactions Analysis
“tert-Butyl 4-benzylpiperazine-1-carboxylate” undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances .Physical And Chemical Properties Analysis
“tert-Butyl 4-benzylpiperazine-1-carboxylate” is a solid substance with a melting point of 71-73 °C (lit.) . It has a density of 1.1±0.1 g/cm3 and a boiling point of 362.5±35.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Bioactive Molecules
1-Boc-(4-benzyl)piperazine: is a versatile intermediate in the synthesis of monosubstituted piperazine derivatives, which are crucial components of many bioactive molecules. For instance, it can be used to create analogs of the antidepressant drug trazodone , which has a piperazine moiety as part of its structure .
Development of DNA Gyrase Inhibitors
Researchers utilize 1-Boc-(4-benzyl)piperazine in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are potential antibacterial agents that target the DNA gyrase enzyme, crucial for bacterial DNA replication .
Creation of PROTAC Linkers
The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are an emerging class of therapeutics that target proteins for degradation, offering a novel approach to drug development .
Safety and Hazards
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including various receptors and enzymes .
Mode of Action
It’s known that 1-boc-piperazine undergoes buchwald-hartwig coupling reactions with aryl halides . This reaction is a key step in the synthesis of many bioactive molecules, suggesting that the compound could interact with its targets through a similar mechanism .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways, including those related to neurotransmission .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antimicrobial, antitubercular, antidepressant, anticancer, antileishmanial, and antihela activities .
properties
IUPAC Name |
tert-butyl 4-benzylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSMUYEAWMYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342772 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-benzylpiperazine-1-carboxylate | |
CAS RN |
57260-70-5 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-benzylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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